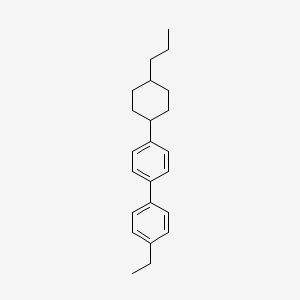

4-Etil-4'-(trans-4-propilciclohexil)-1,1'-bifenilo

Descripción general

Descripción

Trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C23H30 and its molecular weight is 306.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pantallas de Cristal Líquido (LCD)

Este compuesto se utiliza en la fabricación de LCD debido a su capacidad para formar fases líquido-cristalinas estables. El rango mesomórfico de 134.0 a 169.0 °C indica su robustez en diversas condiciones de temperatura, lo que lo hace adecuado para dispositivos que requieren un rendimiento constante en un amplio rango de temperaturas de funcionamiento .

Cristales Líquidos Termotrópicos

La capacidad del compuesto para exhibir comportamiento líquido-cristalino termotrópico se explota en la creación de cristales líquidos termotrópicos. Estos materiales cambian sus propiedades ópticas en respuesta a los cambios de temperatura, lo que se puede utilizar en sensores de temperatura y anillos de humor .

Materiales Ópticos No Lineales

Materiales ópticos no lineales (NLO): son esenciales para aplicaciones como la conmutación óptica y la modulación. Las propiedades estructurales de este compuesto bifenilo, particularmente sus dobles enlaces conjugados, lo convierten en un candidato para la investigación de materiales NLO .

Sistemas de Administración de Fármacos

Los investigadores están explorando el uso de compuestos líquido-cristalinos en sistemas de administración de fármacos dirigidos. La especificidad estructural y el comportamiento de fase de este compuesto pueden permitir mecanismos de liberación controlada en aplicaciones farmacéuticas .

Sistemas Polimericos Avanzados

La estructura molecular del compuesto es beneficiosa para diseñar sistemas poliméricos avanzados con propiedades mecánicas y térmicas deseables. Se puede incorporar a los polímeros para mejorar su resistencia, flexibilidad y durabilidad .

Moduladores Electro-Ópticos

En el campo de la electro-óptica, las fases líquido-cristalinas de este compuesto se pueden alinear mediante campos eléctricos, lo que lo hace útil para modular la luz en dispositivos como moduladores electro-ópticos y atenuadores ópticos variables .

Medio de Síntesis Quiral

La quiralidad del grupo ciclohexilo en este compuesto ofrece potencial como medio para la síntesis quiral. Se podría utilizar para inducir quiralidad en otras moléculas durante la síntesis química, lo que es particularmente valioso en la producción de productos farmacéuticos enantioméricamente puros .

Actividad Biológica

Trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl, with the CAS number 84540-37-4 and a molecular formula of C23H30, is an organic compound characterized by its biphenyl structure. This compound has garnered attention due to its unique substituents and potential biological activity, particularly as an enzyme inhibitor. This article explores its biological activity, focusing on enzyme interactions, pharmacological implications, and relevant case studies.

- Molecular Weight : 306.48 g/mol

- Solubility : Poorly soluble in water (0.0000325 mg/mL), indicating hydrophobic characteristics.

- Structure : The compound features a trans configuration with ethyl and propylcyclohexyl groups attached to the biphenyl framework.

Biological Activity Overview

Trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl primarily interacts with biological systems through enzyme inhibition. Notably, it has been shown to inhibit cytochrome P450 enzymes CYP2C9 and CYP2D6, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics when used alongside other pharmaceuticals.

Enzyme Inhibition

The inhibition of CYP2C9 and CYP2D6 by trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl raises significant concerns regarding drug-drug interactions in clinical settings. Understanding these interactions is vital for predicting adverse effects in patients receiving multiple medications.

Comparative Analysis with Similar Compounds

The following table compares trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1'-Biphenyl | C12H10 | Simpler structure without substituents |

| 4-Ethylbiphenyl | C14H14 | Contains only one ethylene substituent |

| 4-Propylaniline | C13H17N | Contains an amine group instead of a cyclohexane |

| 4-Methylphenethylamine | C11H15N | Contains a methyl group instead of ethylene |

Case Studies and Research Findings

Recent studies have highlighted the biological implications of trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl:

- Drug Interaction Studies : Research indicates that the compound's inhibition of CYP enzymes can significantly alter the metabolism of co-administered drugs. For instance, a study demonstrated that the presence of this compound increased plasma concentrations of commonly prescribed medications metabolized by these enzymes.

- Toxicological Assessments : Toxicity studies have shown that while trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl exhibits low acute toxicity in vitro, chronic exposure may lead to immunotoxic effects similar to those observed with perfluoroalkyl substances (PFAS). These findings suggest a need for further investigation into long-term exposure risks.

- Environmental Impact Studies : Investigations into the environmental behavior of this compound revealed that its transformation products could pose greater ecological risks than the parent compound itself. This emphasizes the importance of considering metabolic pathways and degradation products in risk assessments.

Propiedades

IUPAC Name |

1-ethyl-4-[4-(4-propylcyclohexyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30/c1-3-5-19-8-12-21(13-9-19)23-16-14-22(15-17-23)20-10-6-18(4-2)7-11-20/h6-7,10-11,14-17,19,21H,3-5,8-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOALOUQODWWGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004823 | |

| Record name | 4-Ethyl-4'-(trans-4-propylcyclohexyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84540-37-4 | |

| Record name | trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-4'-(trans-4-propylcyclohexyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions that atmospheric transformation significantly impacts the hazards associated with LCMs. Can you elaborate on the implications of this finding for trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl?

A1: The research highlights that while trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl itself might possess certain environmental risks, its transformation products, generated through atmospheric oxidation, could pose even greater hazards []. The study employed in silico models to predict the persistence, bioaccumulation potential, mobility, and toxicity of these transformation products. The results indicated that a significant portion of these products could be more persistent, bioaccumulative, and toxic compared to the parent compound. This implies that risk assessments focusing solely on the parent LCM might underestimate the actual environmental risks, emphasizing the need to consider the potential hazards posed by its atmospheric transformation products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.